molecular formula C9H18N4O4 B128377 (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 63358-47-4

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No. B128377
CAS RN: 63358-47-4
M. Wt: 246.26 g/mol
InChI Key: IMXSCCDUAFEIOE-WDSKDSINSA-N
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Description

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-[[(2S)-2-amino-1,3-dioxolan-4-yl]methylideneamino]pentanoic acid, is a naturally occurring amino acid found in many proteins. It is an essential component of several metabolic pathways and has been studied extensively for its role in human health and disease. The potential of this amino acid to act as a therapeutic agent has been explored in numerous scientific studies, and its potential in the development of new treatments for various diseases has been suggested.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves the protection and deprotection of functional groups, amino acid coupling, and reduction of imine to amine.

Starting Materials
L-aspartic acid, N-Cbz-L-lysine, Boc-L-ornithine, HOBt, EDC, DIPEA, TFA, HCl, NaBH3CN, H2O

Reaction
Protection of carboxylic acid group of L-aspartic acid with Cbz group using HOBt, EDC, and DIPEA, Deprotection of Cbz group using TFA, Coupling of deprotected L-aspartic acid with Boc-L-ornithine using HOBt, EDC, and DIPEA, Deprotection of Boc group using HCl, Coupling of deprotected L-aspartic acid-Boc-L-ornithine with N-Cbz-L-lysine using HOBt, EDC, and DIPEA, Deprotection of Cbz group using TFA, Reduction of imine to amine using NaBH3CN, Final deprotection of carboxylic acid group using HCl

Scientific Research Applications

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has been studied extensively for its potential therapeutic applications. It has been suggested that this amino acid may be useful in the treatment of various neurological disorders, such as Alzheimer’s and Parkinson’s diseases, as well as other neurodegenerative diseases. In addition, it has been explored as a potential treatment for certain types of cancer, as well as for cardiovascular disease, inflammation, and diabetes.

Mechanism Of Action

The exact mechanism of action of (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid is not fully understood. However, it is believed that this amino acid may act as an agonist of certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It is also thought to modulate the activity of certain enzymes involved in energy metabolism, as well as to regulate the production of certain neurotransmitters, such as serotonin and dopamine.

Biochemical And Physiological Effects

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to act as an agonist at certain receptors, such as the NMDA receptor, and to modulate the activity of certain enzymes involved in energy metabolism. In addition, it has been demonstrated to regulate the production of certain neurotransmitters, such as serotonin and dopamine. Furthermore, it has been suggested to have a neuroprotective effect, as well as to possess anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it suitable for use in various types of experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that this amino acid is not water-soluble and must be dissolved in an appropriate solvent before use.

Future Directions

The potential of (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid to act as a therapeutic agent is still being explored. Future

properties

CAS RN

63358-47-4

Product Name

(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1

InChI Key

IMXSCCDUAFEIOE-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

synonyms

L-(+)-Allooctopine;  N2-[(1S)-1-Carboxyethyl]-L-arginine;  N2-(1-Carboxyethyl)-L-arginine

Origin of Product

United States

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